
Manganese strontium oxide (MnSrO3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese strontium oxide (MnSrO3) is a perovskite-type oxide that has garnered significant interest due to its unique structural, electronic, and magnetic properties. This compound is part of the broader family of mixed metal oxides, which are known for their diverse applications in various fields such as catalysis, energy storage, and environmental remediation.
準備方法
Synthetic Routes and Reaction Conditions
Manganese strontium oxide can be synthesized using several methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the solid-state reaction of manganese oxide (MnO2) and strontium carbonate (SrCO3) at high temperatures. The reaction typically occurs at temperatures ranging from 900°C to 1200°C, resulting in the formation of MnSrO3.
Another method is the sol-gel process, which involves the hydrolysis and polycondensation of metal alkoxides. This method allows for better control over the particle size and morphology of the resulting oxide. The sol-gel process typically involves the use of manganese nitrate (Mn(NO3)2) and strontium nitrate (Sr(NO3)2) as precursors, followed by calcination at temperatures around 700°C to 900°C.
Industrial Production Methods
Industrial production of manganese strontium oxide often employs the solid-state reaction method due to its simplicity and scalability. The raw materials, manganese oxide and strontium carbonate, are mixed in stoichiometric ratios and subjected to high-temperature calcination in rotary kilns or tunnel furnaces. The resulting product is then ground to the desired particle size and subjected to quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
Manganese strontium oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. These reactions are influenced by the oxidation states of manganese and the structural properties of the oxide.
Common Reagents and Conditions
Oxidation: Manganese strontium oxide can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or neutral conditions.
Reduction: Reduction of MnSrO3 can be achieved using reducing agents like hydrogen gas (H2) or carbon monoxide (CO) at elevated temperatures.
Ion Exchange: The compound can undergo ion exchange reactions with various cations, such as calcium (Ca2+) or sodium (Na+), in aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MnSrO3 may result in the formation of higher oxidation state manganese oxides, while reduction may yield lower oxidation state manganese compounds.
科学的研究の応用
Manganese strontium oxide has a wide range of scientific research applications, including:
Environmental Remediation: MnSrO3 is used as an adsorbent for the removal of heavy metals and radioactive isotopes from water, making it valuable for environmental cleanup efforts.
Magnetic Materials: The unique magnetic properties of MnSrO3 make it a candidate for use in magnetic storage devices and spintronic applications.
作用機序
The mechanism of action of manganese strontium oxide in various applications is primarily attributed to its structural and electronic properties. In catalysis, the compound’s ability to facilitate electron transfer and its high surface area contribute to its effectiveness. The presence of manganese in multiple oxidation states allows for redox reactions, which are essential for catalytic processes.
In energy storage applications, the compound’s high specific surface area and porous structure enable efficient ion transport and storage. The interaction between manganese and strontium ions in the crystal lattice also plays a crucial role in determining the electrochemical performance of the material.
類似化合物との比較
Manganese strontium oxide can be compared with other similar compounds, such as:
Manganese oxide (MnO2): While MnO2 is widely used in catalysis and energy storage, MnSrO3 offers enhanced properties due to the presence of strontium, which improves its structural stability and electronic conductivity.
Strontium titanate (SrTiO3): SrTiO3 is another perovskite oxide with applications in catalysis and energy storage
Calcium manganese oxide (CaMnO3): Similar to MnSrO3, CaMnO3 is used in catalysis and energy storage. The substitution of calcium with strontium in MnSrO3 results in different structural and electronic properties, leading to variations in performance and application potential.
特性
CAS番号 |
12163-45-0 |
|---|---|
分子式 |
MnO3Sr-4 |
分子量 |
190.56 g/mol |
IUPAC名 |
strontium;manganese;oxygen(2-) |
InChI |
InChI=1S/Mn.3O.Sr/q;3*-2;+2 |
InChIキー |
CLKGGRLNCIZVFI-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[Mn].[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



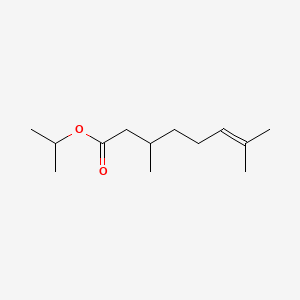
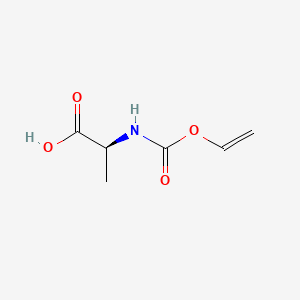
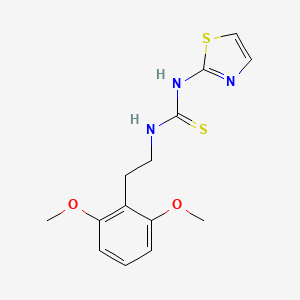



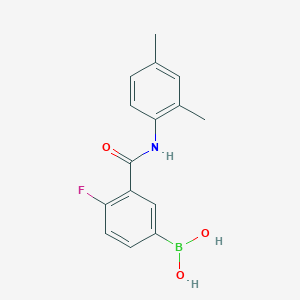
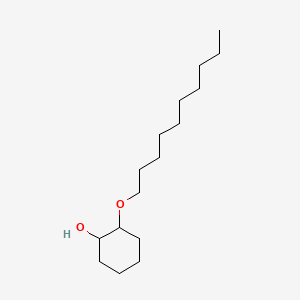
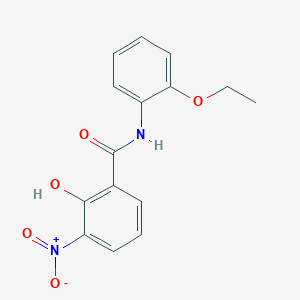
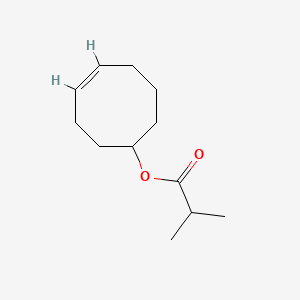
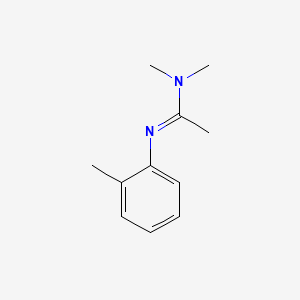
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)

